2,5,8-Trichloropyrido[2,3-d]pyridazine
Overview
Description
2,5,8-Trichloropyrido[2,3-d]pyridazine is a chemical compound with the molecular formula C7H2Cl3N3 and a molecular weight of 234.47 g/mol. It is a derivative of pyrido[2,3-d]pyridazine, featuring three chlorine atoms at the 2, 5, and 8 positions of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8-trichloropyrido[2,3-d]pyridazine typically involves the chlorination of pyrido[2,3-d]pyridazine under controlled conditions. One common method is the reaction of pyrido[2,3-d]pyridazine with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), at elevated temperatures. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,5,8-Trichloropyrido[2,3-d]pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce reduced forms of the compound, which may have different chemical and physical properties.
Substitution: Substitution reactions can lead to the formation of substituted derivatives, where one or more chlorine atoms are replaced by other functional groups.
Scientific Research Applications
2,5,8-Trichloropyrido[2,3-d]pyridazine has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is utilized in the production of advanced materials and chemicals, contributing to technological advancements.
Mechanism of Action
The mechanism by which 2,5,8-trichloropyrido[2,3-d]pyridazine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling cascades and regulation of gene expression.
Comparison with Similar Compounds
2,5,8-Trichloropyrido[2,3-d]pyridazine is unique due to its specific substitution pattern and chemical properties. Similar compounds include:
2,5-Dichloropyrido[2,3-d]pyridazine: This compound has two chlorine atoms instead of three, leading to different reactivity and properties.
5,8-Dichloropyrazino[2,3-d]pyridazine: This compound features a different arrangement of chlorine atoms, resulting in distinct chemical behavior.
Properties
IUPAC Name |
2,5,8-trichloropyrido[2,3-d]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N3/c8-4-2-1-3-5(11-4)7(10)13-12-6(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGUDERGBSCKHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=NN=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268521-24-9 | |
Record name | 2,5,8-trichloropyrido[2,3-d]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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